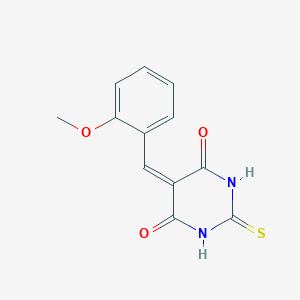

5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

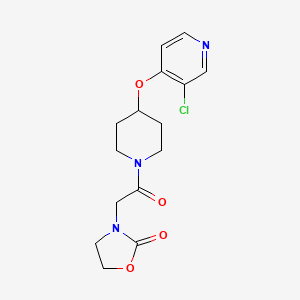

The compound “5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with a molecular formula of C18H14N2O3S . It has an average mass of 338.380 Da and a monoisotopic mass of 338.072510 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14N2O3S . The structure is likely to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioxo group, which is a sulfur atom double-bonded to an oxygen atom. The methoxybenzylidene group is likely attached to the pyrimidine ring.Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

The third-order nonlinear optical properties of 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been studied, revealing its potential as a nonlinear optical material. This study employed the Z-scan technique with 7 ns laser pulses at 532 nm. The findings included the measurement of nonlinear refractive index, nonlinear absorption coefficient, and the magnitude of effective third-order susceptibility. The compound showed promising optical power limiting behavior due to two-photon absorption, with nonlinear absorption cross-sections significantly larger than commercially available azo compounds (Shettigar et al., 2009).

Anti-Inflammatory Applications

Research on SKLB-102, a derivative of 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrated its effectiveness in reducing inflammation. The compound was shown to reduce cell migrations and successfully decreased serum AST, ALT, and down-regulated TNF-alpha in a mouse model of acute hepatic inflammation induced by concanavalin A (Chun-mei He et al., 2009).

Synthetic Procedures for Donor-Acceptor Butadiene Dyes

A new synthetic procedure involving 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was developed for obtaining donor-acceptor butadiene dyes. This process included the Meyer-Schuster rearrangement of alkynols and subsequent Knoevenagel condensation with 2-thiobarbituric acid derivative, demonstrating the compound's utility in dye synthesis (Francos & Cadierno, 2022).

Antioxidant Properties in Liver Inflammation

Thio-barbiturate-derived compounds, including derivatives of 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, were studied for their antioxidant properties. These compounds were found to be potent in inhibiting oxidative stress and inflammation in the liver, particularly in models of liver inflammation induced by lipopolysaccharide (LPS) (Moon et al., 2017).

Eigenschaften

IUPAC Name |

5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-17-9-5-3-2-4-7(9)6-8-10(15)13-12(18)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLFWHGHBXCENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2859654.png)

![N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2859655.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)